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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on the anticancer agent
ADG106, a CD137 agonist antibody, with its first-generation alternatives, urelumab and
utomilumab. The information is compiled from preclinical and Phase 1 clinical trial data to
support independent validation and further research.

Introduction to CD137 (4-1BB) Agonism in Cancer
Immunotherapy

CD137, also known as 4-1BB, is a costimulatory receptor expressed on activated T cells and
natural killer (NK) cells.[1][2] Agonistic antibodies targeting CD137 aim to enhance anti-tumor
immunity by stimulating the proliferation and effector functions of these immune cells.[1][2][3]
This approach has been a focus of cancer immunotherapy, leading to the development of
several monoclonal antibodies.

ADG106 is a fully human, ligand-blocking, agonistic anti-CD137 IgG4 monoclonal antibody. It is
designed to have a balanced safety and efficacy profile, addressing the limitations of earlier
CD137 agonists.

Comparative Analysis of CD137 Agonist Antibodies

This guide focuses on comparing ADG106 with two first-generation anti-CD137 antibodies:
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e Urelumab (BMS-663513): A fully human 1gG4 agonistic antibody. Its clinical development

was hampered by dose-limiting hepatotoxicity.

o Utomilumab (PF-05082566): A fully human 1gG2 agonistic antibody. It demonstrated a more
favorable safety profile but showed limited single-agent efficacy in clinical trials.

Quantitative Data Summary

The following tables summarize the key preclinical and clinical findings for ADG106, urelumab,

and utomilumab based on published data.

Table 1: Preclinical Efficacy
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Parameter

ADG106

Urelumab

Utomilumab

Mechanism of Action

Ligand-blocking
CD137 agonist,
FcyRIIB-mediated

crosslinking

Non-ligand-blocking
CD137 agonist

Ligand-competing
CD137 agonist

Strong agonistic

activity with FcyRIIB

Weaker agonistic

In vitro NF-kB crosslinking, stronger Strong agonistic activity compared to
Activation than utomilumab, activity urelumab and
comparable to ADG106
urelumab
In vitro T-cell Enhances T-cell Enhances T-cell Induces T-cell

Proliferation & IFN-y
Secretion

activation and IFN-y

secretion

survival and IFN-y

production

proliferation and

cytokine production

In vivo Tumor Growth
Inhibition (Syngeneic
Models)

Significant, dose-
dependent tumor
growth inhibition in
H22 liver, CT26 colon,
and EMT6 breast

cancer models

Slows tumor growth in
humanized mouse

models

Limited single-agent
efficacy in some

preclinical models

Preclinical Safety

(Liver Toxicity)

No significant

increase in ALT/AST
levels or immune cell
infiltration in the liver

in mice

Dose-dependent
hepatotoxicity
observed in clinical

trials

Generally well-
tolerated in preclinical

models

Table 2: Phase 1 Clinical Trial Data
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Parameter

ADG106

Urelumab

Utomilumab

Patient Population

Advanced solid
tumors and non-

Hodgkin's lymphoma

Advanced solid

tumors and lymphoma

Advanced solid
tumors and non-

Hodgkin's lymphoma

Dose Limiting Toxicity
(DLT)

Grade 4 neutropenia
at 10.0 mg/kg (in one
patient, 6.3%)

Severe hepatotoxicity

at doses =1 mg/kg

No DLTs reported up
to 10 mg/kg

Most Frequent
Treatment-Related
Adverse Events
(TRAES)

Leukopenia (22.6%),
neutropenia (22.6%),
elevated ALT (22.6%),
rash (21.0%), itching
(17.7%), elevated AST
(17.7%)

Increased AST (27%),
increased ALT (27%)),
fatigue (24%) at doses
=1 mg/kg. Fatigue
(16%) and nausea
(13%) at 0.1 mg/kg

Fatigue (16.4%)

Objective Response
Rate (ORR) -
Monotherapy

Not reported in initial
Phase 1; disease

control rate of 56%

Limited efficacy at

safer doses

3.8% in patients with

advanced solid tumors

Disease Control Rate
(DCR) - Monotherapy

56% in a Phase 1 trial

Not explicitly reported
as a primary outcome
in available safety

analyses.

Not explicitly reported
as a primary outcome
in the initial Phase 1

study.

Experimental Protocols
NF-kB Reporter Gene Assay (ADG106)

This assay evaluates the ability of ADG106 to activate the CD137 signaling pathway, leading to
the activation of the transcription factor NF-kB.

e Cell Lines: Human CD137-expressing Jurkat cells with an NF-kB-luciferase reporter
construct and CHO-K1 cells expressing human FcyRIIB are used.

e Procedure:

o The Jurkat reporter cells are co-cultured with the FcyRIIB-expressing CHO-K1 cells.
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o Serially diluted ADG106 or control antibody is added to the co-culture.
o The cells are incubated for 6 hours.

o Luciferase activity, indicative of NF-kB activation, is measured using a bioluminescence
assay.

T-Cell Activation Assay (ADG106)

This assay assesses the co-stimulatory activity of ADG106 on human T-cells.
o Cell Isolation: Human CD8+ T cells are isolated from healthy donors.
e Procedure:

o A 96-well plate is pre-coated with a suboptimal concentration of anti-CD3 antibody (e.g., 1
pg/mL).

o |solated CD8+ T cells are added to the wells.

o Serially diluted ADG106 is added to the cells.

o The cells are cultured for 96 hours.

o T-cell proliferation is measured using a luminescent cell viability assay (e.g., CellTiter-Glo).

o IFN-y secretion in the supernatant is quantified by ELISA.

In Vivo Tumor Models (ADG106)

Syngeneic mouse models are used to evaluate the in vivo anti-tumor efficacy of ADG106.

o Animal Models: BALB/c or C57BL/6 mice are implanted with syngeneic tumor cells (e.g.,
CT26 colon carcinoma, H22 liver cancer, or EMT6 breast cancer).

o Treatment: Once tumors are established, mice are treated with ADG106, an isotype control
antibody, or vehicle via intraperitoneal injection. A typical dosing schedule is twice a week for
3 weeks.
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o Efficacy Assessment: Tumor volumes are measured regularly to determine the extent of
tumor growth inhibition.

» Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be
harvested for analysis of immune cell infiltration (e.g., CD4+ and CD8+ T cells) by
immunohistochemistry.
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Caption: Simplified CD137 signaling pathway activated by its natural ligand or ADG106.
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Caption: General workflow for the preclinical validation of a CD137 agonist antibody.

Logical Relationship of CD137 Agonists
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Caption: Comparison of ADG106 with first-generation CD137 agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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